molecular formula C17H22F2N2O B6908783 N-[1-[1-(2,5-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[1-(2,5-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6908783
M. Wt: 308.37 g/mol
InChI Key: GINFUMDDQJMBHJ-UHFFFAOYSA-N
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Description

N-[1-[1-(2,5-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a cyclopropane carboxamide group, and a difluorophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-[1-(2,5-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O/c1-11(15-10-13(18)4-5-16(15)19)21-8-6-14(7-9-21)20-17(22)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINFUMDDQJMBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,5-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,5-difluorobenzene and an appropriate alkylating agent.

    Attachment of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through an amide coupling reaction using cyclopropanecarboxylic acid and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2,5-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carbox

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